

Mesopram phosphodiesterase inhibition

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Compound Focus: Mesopram

CAS No.: 189940-24-7

Cat. No.: S525067

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Mesopram at a Glance

The table below summarizes the core characteristics of **Mesopram**.

| Attribute | Description |
|-------------------------|--|
| Molecular Target | Phosphodiesterase 4 (PDE4); highly specific inhibitor [1] |
| Primary Mechanism | Inhibition of cAMP degradation, leading to increased intracellular cAMP levels [2] |
| Key Biological Effect | Suppression of pro-inflammatory cytokines (IFN- γ , TNF- α); selective inhibition of T-helper 1 (Th1) cell activity without affecting Th2 cells [1] |
| Therapeutic Application | Investigated for inflammatory diseases; shows efficacy in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis [1] |

Experimental Evidence & Protocols

The foundational study on **Mesopram** utilized the Experimental Autoimmune Encephalomyelitis (EAE) model. The key experimental findings and associated protocols are summarized below.

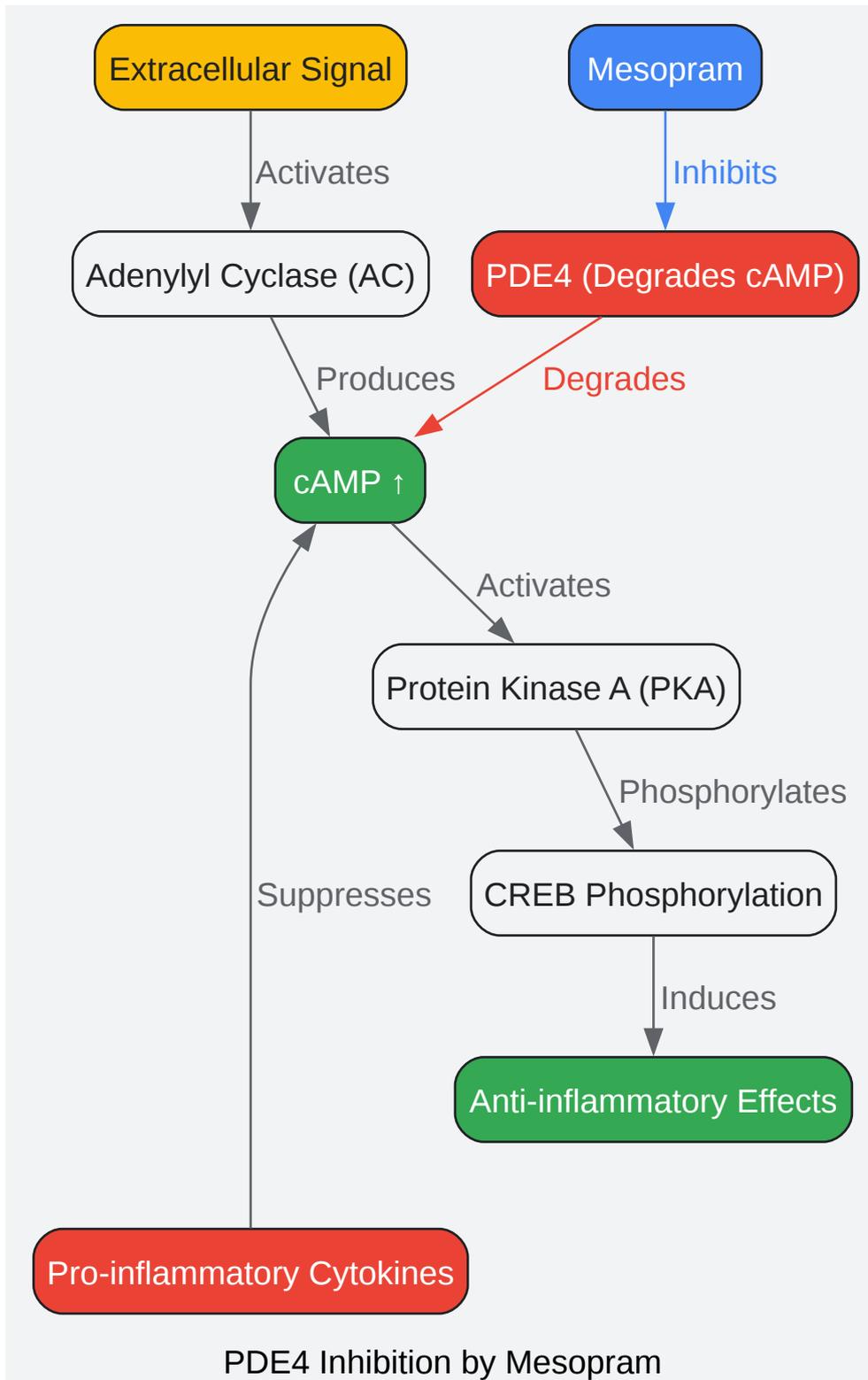
Experimental Aspect

Details & Findings

| **In Vivo Model (EAE)** | **Species/Strains:** Lewis rats (acute EAE), SJL and SWXJ mice (chronic/relapsing-remitting EAE) [1]. **Treatment Efficacy:** Clinically suppressed EAE in Lewis rats; ameliorated symptoms in chronic (SJL) and relapsing-remitting (SWXJ) models, even with therapeutic (post-onset) treatment [1]. **Pathological Findings:** Reduced inflammatory lesions in spinal cord and brain [1]. **Molecular Analysis (RT-PCR):** Marked reduction in IFN- γ and TNF- α expression in brain tissue [1]. | | **Ex Vivo Analysis | Protocol:** Spleen cells were isolated from **Mesopram**- or vehicle-treated animals. Cells were activated (stimulus not specified in abstract), and cytokine production was measured [1]. **Finding:** Significantly reduced production of Th1 cytokines from spleen cells of **Mesopram**-treated animals compared to controls [1]. | | **In Vitro Immunomodulation | Finding:** **Mesopram** selectively inhibited the activity of Type 1 Helper T (Th1) cells without affecting cytokine production or proliferation of Type 2 Helper T (Th2) cells [1]. |

The cAMP Signaling Pathway and Mechanism of Mesopram

Mesopram exerts its effects by inhibiting PDE4, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. The following diagram illustrates this core mechanism and its downstream anti-inflammatory effects.



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Mesopram inhibits PDE4, increasing cAMP and downstream anti-inflammatory signaling.

The Scientific Rationale for PDE4 Inhibition

The investigation of **Mesopram** is grounded in the well-established role of PDE4 as a regulator of inflammation.

- **PDE4's Role:** PDE4 is a critical enzyme that hydrolyzes and inactivates cAMP. It is highly expressed in immune cells like neutrophils, monocytes, macrophages, and T-cells [2].
- **cAMP as a Key Messenger:** Elevated intracellular cAMP levels suppress the activation and production of pro-inflammatory mediators. Therefore, inhibiting PDE4 with a drug like **Mesopram** amplifies the natural anti-inflammatory cAMP signaling pathway [2].
- **Selective Immunomodulation:** The ability of **Mesopram** to selectively target Th1 cells—which are implicated in autoimmune pathologies like multiple sclerosis—while sparing Th2 cells, highlights its potential for a targeted therapeutic approach with a potentially superior benefit-risk profile [1].

Future Directions and Clinical Relevance

Research into **Mesopram** contributes to the broader field of PDE4 inhibitor development. While **Mesopram** itself appears to be in preclinical stages, other PDE4 inhibitors have achieved clinical success.

- **Proven Target:** The PDE4 enzyme is a validated drug target. Several inhibitors, such as **roflumilast** (for COPD) and **apremilast** (for psoriatic arthritis), are approved for clinical use, demonstrating the translational potential of this mechanism [3] [2].
- **Novel Indications:** Ongoing research continues to explore PDE4 inhibitors for new indications, including **stroke** and other **central nervous system diseases** like Alzheimer's disease, Parkinson's disease, and schizophrenia [3] [4].
- **Challenge of Side Effects:** A known challenge in developing PDE4 inhibitors is managing side effects, particularly nausea and emesis. The clinical success of newer agents suggests that these issues can be addressed through careful dose selection and formulation, providing a roadmap for future development of compounds like **Mesopram** [2].

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